molecular formula C9H16N4OS B7052504 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea

1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea

Cat. No.: B7052504
M. Wt: 228.32 g/mol
InChI Key: QGNLHBWGKYGCON-UHFFFAOYSA-N
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Description

1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Properties

IUPAC Name

1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-7-8(6-12-13-7)5-11-9(14)10-3-4-15-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNLHBWGKYGCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(=O)NCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea typically involves the following steps:

  • Formation of 5-methyl-1H-pyrazol-4-ylmethyl chloride: This intermediate is prepared by reacting 5-methyl-1H-pyrazole with chloromethyl methyl ether in the presence of a base such as triethylamine.

  • Reaction with 2-methylsulfanyl ethylamine: The intermediate is then reacted with 2-methylsulfanyl ethylamine to form the urea derivative.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: The compound can be reduced to remove the methylsulfanyl group, resulting in a simpler derivative.

  • Substitution: The pyrazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium periodate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines or halides, and electrophiles like alkyl halides, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides and sulfones are the major products.

  • Reduction: The major product is the corresponding amine derivative.

  • Substitution: Various substituted pyrazoles can be formed depending on the nucleophile or electrophile used.

Scientific Research Applications

1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylsulfanylethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 5-fluoro-1-methyl-pyrazol-4-yl-substituted compounds

  • Hydrazine-coupled pyrazoles

  • tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

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